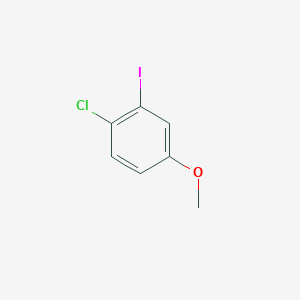

1-Chloro-2-iodo-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEGHWVVAIEDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572827 | |

| Record name | 1-Chloro-2-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-25-4 | |

| Record name | 1-Chloro-2-iodo-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene (CAS No: 2401-25-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 1-Chloro-2-iodo-4-methoxybenzene, a versatile halogenated aromatic intermediate with significant applications in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. Instead, it delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the in-depth knowledge necessary to effectively and safely utilize this compound in your research endeavors.

Compound Profile: Identity and Physicochemical Properties

This compound, also known as 4-chloro-3-iodoanisole, is a disubstituted anisole derivative. The strategic placement of chloro, iodo, and methoxy groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2401-25-4 | [1] |

| Molecular Formula | C₇H₆ClIO | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents | General knowledge |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several routes, primarily involving the electrophilic halogenation of a substituted anisole precursor. The choice of starting material and halogenating agents is critical to achieving the desired regioselectivity. A plausible and efficient method involves the sequential halogenation of 4-chloroanisole.

Conceptual Synthetic Workflow

The synthesis hinges on the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group and is ortho-, para- directing. The chloro group is a deactivating group but is also ortho-, para- directing. In 4-chloroanisole, the para position to the methoxy group is blocked by the chloro group. Therefore, electrophilic substitution is directed to the positions ortho to the methoxy group (positions 2 and 6). Iodination is expected to occur at one of these positions.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Iodination of 4-Chloroanisole

This protocol is a representative procedure based on established methods for the iodination of activated aromatic rings.

Materials:

-

4-Chloroanisole

-

Iodine (I₂)

-

Periodic acid (HIO₃) or another suitable oxidizing agent

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) (typically 0.5-1.0 equivalents) and a suitable oxidizing agent such as periodic acid (HIO₃) (typically 0.2-0.3 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 2-position, while the less reactive chlorine atom can be targeted in subsequent steps or remain as a key structural feature of the final molecule.

Caption: Application in pharmaceutical synthesis.

Analytical Characterization: Spectroscopic Data

Accurate characterization of this compound is crucial for quality control and for confirming its structure in synthetic intermediates. The following are expected spectroscopic data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The methoxy group will show a singlet at around 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be indicative of their relative positions. |

| ¹³C NMR | Aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the iodine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons. The methoxy carbon will appear around 55-60 ppm. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (268.48). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and fragment peaks. |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) is the primary source of detailed safety information.

Key Safety Considerations:

-

Hazard Identification: The compound is classified as an irritant.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move the person into fresh air.

-

For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique pattern of halogen and methoxy substituents provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its potential applications, analytical characterization, and essential safety and handling information. By understanding the principles and practices outlined herein, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- Lehmler, H. J., He, L., & Robertson, L. W. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(43), 5673-5676.

- Lehmler, H. J., He, L., & Robertson, L. W. (2011).

- Matrix Scientific. (2019). Safety Data Sheet: this compound.

- Zhang, C.-P., Wang, Z.-L., Chen, Q.-Y., Zhang, C.-T., Gu, Y.-C., & Xiao, J.-C. (2011). Supporting information: Generation of the CF3 Radical from Trifluoromethyl Sulfonium Salt and Its Trifluoromethylation of Styrenes. The Royal Society of Chemistry.

- Parchem. (n.d.). 4-Chloro-2-iodoanisole (Cas 52807-27-9).

- BenchChem. (2025). An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4.

- Li, J., Li, B., Wang, G., & Zhang, Y. (2019). Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers, 6(18), 3296-3301.

- Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi.

- Stack Exchange. (2021).

- ChemicalBook. (n.d.). 1-Chloro-2-iodobenzene(615-41-8) 1H NMR spectrum.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:2401-25-4.

- Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1783.

- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.

- Simpson, J., & Abell, A. D. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 475(1), 109-117.

- BenchChem. (2025). Application Notes and Protocols: 1-chloro-4-(sulfinylamino)

- Simpson, J., & Abell, A. D. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- de la Torre, B. G., & Albericio, F. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(4), 427-447.

Sources

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for diversification. This guide provides a detailed technical overview of 1-Chloro-2-iodo-4-methoxybenzene, a trifunctionalized benzene ring of significant interest to researchers in medicinal chemistry and process development.

This document delves into the core physicochemical properties, spectroscopic signatures, and synthetic methodologies for this compound. More critically, it explores the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents which enables its use as a linchpin in sequential cross-coupling strategies. The protocols and insights presented herein are grounded in established chemical principles to provide a trustworthy and authoritative resource for laboratory professionals.

Section 1: Physicochemical and Structural Properties

This compound is a substituted anisole derivative. Its structure is characterized by the presence of three key functional groups on a benzene ring: a methoxy group, a chlorine atom, and an iodine atom. The specific arrangement of these groups dictates the molecule's reactivity and physical properties.

The molecular formula for this compound is C7H6ClIO[1][2][3]. Its molecular weight is 268.48 g/mol [1][3]. The strategic placement of the chloro, iodo, and methoxy groups provides a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClIO | [1][2][3] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| IUPAC Name | 4-chloro-2-iodo-1-methoxybenzene | [3] |

| CAS Number | 2401-25-4 | [1] |

| Monoisotopic Mass | 267.91519 Da | [3] |

| Synonyms | 4-Chloro-2-iodoanisole, 5-chloro-2-methoxyiodobenzene | [3] |

Section 2: Spectroscopic Characterization

Empirical characterization is critical for verifying the identity and purity of synthetic intermediates. The following sections describe the expected spectroscopic data for this compound based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) and one singlet in the aliphatic region for the methoxy group protons.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

-

Aromatic Protons:

-

One proton will be ortho to the iodine and meta to the chlorine, likely appearing as a doublet.

-

Another proton will be ortho to both the methoxy and chlorine groups, likely appearing as a doublet.

-

The final proton, situated between the methoxy and iodo groups, will likely appear as a doublet of doublets due to coupling with the other two aromatic protons.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals:

-

Aromatic Carbons: Six distinct signals in the range of δ 90-160 ppm. The carbons directly bonded to the halogens will be significantly affected; the carbon attached to iodine (C-I) will appear at a characteristically high field (low ppm value, ~90-100 ppm) due to the heavy atom effect, while the carbon attached to chlorine (C-Cl) will be further downfield. The carbon bonded to the methoxy group (C-OMe) will be the most deshielded, appearing around δ 155-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) at m/z corresponding to the molecular weight (268.48).

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (•CH₃), a chlorine radical (•Cl), or an iodine radical (•I).

Section 3: Synthesis and Purification

The synthesis of this compound can be efficiently achieved via electrophilic iodination of a readily available precursor, 4-chloroanisole. This approach is logical because the methoxy group is a strong ortho-, para-directing activator, and since the para position is blocked by chlorine, iodination is directed to the ortho position.

Experimental Protocol: Electrophilic Iodination of 4-Chloroanisole

This protocol is a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

Materials:

-

4-Chloroanisole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (2.0 eq)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroanisole in acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent suitable for electrophilic aromatic substitution.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid dropwise. Rationale: TFA acts as a strong acid catalyst, activating the iodinating agent.

-

Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Rationale: NIS is a mild and effective source of the electrophilic iodine (I⁺). Portion-wise addition controls the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate. Rationale: Sodium thiosulfate neutralizes any unreacted NIS and residual iodine.

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. Rationale: The bicarbonate wash removes the TFA catalyst, and the brine wash aids in removing water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Section 4: Reactivity and Synthetic Utility in Drug Development

The primary value of this compound in drug development lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity allows for selective functionalization, typically via palladium-catalyzed cross-coupling reactions.

This orthogonal reactivity is a powerful tool, enabling the sequential introduction of different molecular fragments. For instance, the iodo-position can be addressed first under milder conditions, leaving the chloro-position intact for a subsequent, more forcing reaction. This strategy is invaluable for building molecular complexity in a controlled manner. Dihalogenated aromatic compounds are pivotal intermediates in multi-step syntheses[4].

Key Applications:

-

Suzuki-Miyaura Coupling: The iodo-substituent readily undergoes Suzuki coupling with boronic acids or esters to form a new carbon-carbon bond. This is a foundational reaction for creating biaryl structures common in drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions selectively occurs at the C-I bond to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: The C-I bond can be selectively converted to a C-N bond, allowing for the introduction of amine functionalities, which are prevalent in pharmaceuticals.

-

Heck Coupling: The formation of carbon-carbon bonds with alkenes can also be selectively performed at the iodine position.

The chloro- and methoxy- groups themselves play important roles in modifying a drug molecule's properties, influencing factors like metabolic stability, lipophilicity, and receptor binding interactions[5].

Caption: Key reactivity pathways for synthetic diversification.

Section 5: Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted prior to use, general hazards can be inferred from structurally related molecules such as 1-chloro-4-iodobenzene and 4-chloroanisole.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9]

Anticipated GHS Hazards (based on related compounds):

| Hazard Type | GHS Classification (Anticipated) | Source(s) |

| Skin Irritation | Category 2 (Causes skin irritation) | [6][10] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | [6][10] |

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | [10] |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled | [6][7] |

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the orthogonal reactivity of its C-I and C-Cl bonds, which permits chemists to perform selective, sequential cross-coupling reactions. This feature, combined with the modulating effects of the methoxy group, makes it an ideal intermediate for constructing complex molecular architectures required in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this powerful synthetic tool to its full potential.

References

- This compound - CAS:2401-25-4 - Sunway Pharm Ltd. (n.d.).

- 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- SAFETY DATA SHEET - 1-Chloro-4-iodobenzene. (2025, December 18).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- 1-Chloro-2-iodobenzene SDS, 615-41-8 Safety Data Sheets - ECHEMI. (n.d.).

- This compound (C7H6ClIO) - PubChemLite. (n.d.).

-

4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved January 5, 2026, from [Link]

- Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.).

Sources

- 1. This compound - CAS:2401-25-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. drughunter.com [drughunter.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene: A Versatile Orthogonal Building Block for Advanced Synthesis

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The strategic value of building blocks that offer differential or "orthogonal" reactivity cannot be overstated. 1-Chloro-2-iodo-4-methoxybenzene (CAS No. 2401-25-4) emerges as a quintessential example of such a scaffold.[1][2][3] This trisubstituted benzene derivative is not merely an intermediate; it is a carefully designed tool that enables chemists to perform sequential, site-selective modifications, leveraging the distinct reactivity profiles of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The presence of a highly reactive iodido group and a less reactive chloro group on the same aromatic ring allows for a stepwise functionalization strategy. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, presenting it as a key enabling reagent for researchers, scientists, and drug development professionals. We will delve into the causality behind its selective reactivity in cornerstone cross-coupling reactions and provide field-proven protocols to harness its full synthetic potential.

PART 1: Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any experimental setting.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification design.

| Property | Value | Source(s) |

| CAS Number | 2401-25-4 | [1][2][3] |

| Molecular Formula | C₇H₆ClIO | [1] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonym | 4-Chloro-3-iodoanisole | [1] |

| Density | 1.82 g/cm³ | [3] |

| Boiling Point | 284.8 °C at 760 mmHg | [3] |

| Flash Point | 126 °C | [3] |

| Appearance | Varies (typically a solid or oil) | |

| SMILES | COC1=CC=C(Cl)C(I)=C1 | [1] |

Safety and Handling

As with any halogenated aromatic compound, appropriate safety measures are mandatory. The compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] Protect from light.[1]

-

PART 2: Synthesis Protocol and Rationale

The most common laboratory-scale synthesis of this compound starts from the readily available precursor, 4-chloroanisole. The core transformation is an electrophilic aromatic substitution (iodination) directed by the activating methoxy group.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Rationale: The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the chloro group, electrophilic substitution is directed to the ortho positions. Iodination occurs preferentially at the position C2 (ortho to methoxy and meta to chloro) due to the powerful directing effect of the methoxy group. N-Iodosuccinimide (NIS) is chosen as the iodinating agent for its ease of handling and milder reaction conditions compared to I₂/oxidizing agent systems. Trifluoroacetic acid (TFA) serves as both the solvent and the acid catalyst, activating the NIS for electrophilic attack.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroanisole (1.0 eq).

-

Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent. Stir the solution until the starting material is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

PART 3: Exploiting Orthogonal Reactivity in Cross-Coupling Reactions

The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0). This allows for highly selective functionalization at the C2 position while leaving the C1 chloro-substituent intact for subsequent transformations. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl.[5][6]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When using this compound, the coupling occurs exclusively at the C-I bond.[7]

Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond energy, the C-I bond undergoes this rate-determining step much faster than the C-Cl bond.[6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

General Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).

-

Heat the mixture (typically 80-110 °C) with vigorous stirring until TLC or GC-MS indicates completion.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash, dry, concentrate, and purify the product via column chromatography.

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

B. Sonogashira Coupling

This reaction enables the formation of C(sp²)-C(sp) bonds, coupling the aryl iodide with a terminal alkyne. It typically employs a dual-catalyst system of palladium and copper(I).[8][9]

Causality: The palladium cycle mirrors that of the Suzuki coupling, with selective oxidative addition at the C-I bond. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide.[10] This species then undergoes transmetalation with the Ar-Pd(II)-I complex, leading to the final product after reductive elimination.[9][10]

General Protocol:

-

Combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a flask under an inert atmosphere.

-

Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up by filtering off the amine salts, concentrating the solvent, and purifying the residue by column chromatography.

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

C. Buchwald-Hartwig Amination

This powerful reaction forges C-N bonds, which are ubiquitous in pharmaceuticals. The reaction couples the aryl iodide with a primary or secondary amine.[11][12][13]

Causality: The mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst. The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[12][14] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[12][14]

General Protocol:

-

Charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or LHMDS).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.

-

Cool, quench with water, and perform a standard extractive workup and purification.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

PART 4: Application in Drug Development - The Case of Ipragliflozin

The true measure of a building block's value is its application in synthesizing molecules of high impact. This compound is a key intermediate in the synthesis of Ipragliflozin , a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[15]

The synthesis of Ipragliflozin leverages the orthogonal reactivity of this intermediate to construct its complex diarylmethane core. A selective coupling reaction (such as a Suzuki or Kumada coupling) is first performed at the highly reactive C-I position. The resulting product, which still contains the unreacted C-Cl bond, can then undergo a second coupling or other transformation at that site, demonstrating the power of this stepwise functionalization strategy. This approach allows for the efficient and controlled assembly of the drug molecule, highlighting the critical role of such versatile intermediates in modern medicinal chemistry.[15]

Conclusion

This compound is a premier example of a strategic building block in organic synthesis. Its value lies not in its complexity, but in the simplicity and predictability of its orthogonal reactivity. The pronounced difference in the reactivity of its carbon-iodine and carbon-chlorine bonds provides chemists with a reliable handle for selective, palladium-catalyzed cross-coupling reactions. This enables the construction of highly functionalized aromatic systems in a controlled, stepwise manner, a capability that is indispensable in the fields of drug discovery and materials science. By understanding the principles governing its reactivity and employing validated protocols, researchers can unlock the full potential of this versatile intermediate to accelerate innovation.

References

-

Chemsrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Flanagan, K.A. An aqueous phase dispersion of Pd nanoparticles stabilised by 4- Dimethylaminopyridine (DMAP) promotes model Suzuki coupling reactions. University College Dublin, 2009. [Link]

-

Dorel, R., & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]

-

YouTube. Sonogashira cross-coupling reaction. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in Modern Diabetes Treatment. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2401-25-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. research.rug.nl [research.rug.nl]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene

This compound, also known by its synonym 4-Chloro-2-iodoanisole, is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular structure, featuring a methoxy group and two different halogen atoms (chloro and iodo) at specific positions, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the iodo group, in particular, renders the molecule highly susceptible to a variety of cross-coupling reactions, while the chloro and methoxy substituents influence the electronic properties and orientation of further chemical transformations.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthesis methodologies, characteristic reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the creation of complex molecular architectures and novel functional materials.

Physicochemical and Structural Properties

This compound is a pale yellow liquid or crystalline solid at room temperature, and it is known to be sensitive to light.[1][2][3] Its structural and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Chloro-2-iodoanisole, 5-Chloro-2-methoxyiodobenzene | [1][5] |

| CAS Number | 52807-27-9 | [5] |

| Molecular Formula | C₇H₆ClIO | [5] |

| Molecular Weight | 268.48 g/mol | [4][5] |

| Appearance | Pale Yellow Liquid / White to Orange Powder/Lump | [1][3][5] |

| Melting Point | 48 °C (some sources report 65-70 °C) | [1][3] |

| Boiling Point | 133-135 °C @ 15 mmHg | [1][2][5] |

| Density | 1.84 g/cm³ | [1][2] |

| Solubility | Soluble in methanol; Insoluble in water | [1][3] |

| SMILES | COC1=C(C=C(C=C1)Cl)I | [4] |

| InChIKey | CXXXAGIYCFOGHA-UHFFFAOYSA-N | [4] |

Molecular Structure Diagram

Caption: 2D Structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and logical synthetic routes are detailed below.

Method 1: Electrophilic Iodination of 4-Chloroanisole

This is a direct and atom-economical approach starting from the commercially available 4-chloroanisole. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is directed to the ortho position (C2).

Reaction Scheme: 4-Chloroanisole → this compound

Causality of Experimental Choices: The key to this synthesis is the choice of an effective iodinating agent that can overcome the moderate deactivating effect of the chlorine atom and achieve high regioselectivity. Various iodination systems have been reported for anisoles and other activated aromatic rings.[6][7] A system using iodine (I₂) in the presence of an oxidizing agent is often employed to generate a more potent electrophilic iodine species (like I⁺).

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroanisole (1 equivalent) and a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Add elemental iodine (I₂, 1.1 equivalents).

-

Initiation: While stirring, slowly add an oxidizing agent, such as 30% hydrogen peroxide in the presence of sulfuric acid, or silver sulfate (Ag₂SO₄).[6][7][8] The use of a silver salt is advantageous as it precipitates silver iodide, driving the reaction forward.[8]

-

Reaction: Heat the mixture gently (e.g., 40-50 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. If a solid (like AgI) is present, filter it off. The filtrate is then poured into a separatory funnel containing water and a reducing agent (e.g., aqueous sodium thiosulfate) to quench any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Sandmeyer Reaction from 2-Amino-4-chloroanisole

The Sandmeyer reaction provides a robust, albeit longer, route for introducing the iodo group with absolute regioselectivity.[9][10] This method begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with iodide.

Reaction Scheme: 2-Amino-4-chloroanisole → [Diazonium Salt Intermediate] → this compound

Causality of Experimental Choices: This method is ideal when the required amino-substituted precursor is readily available or when direct iodination yields isomeric mixtures that are difficult to separate. The formation of the diazonium salt at low temperatures (0-5 °C) is critical to prevent its premature decomposition. The subsequent displacement with potassium iodide is a reliable method for introducing iodine onto an aromatic ring.[11]

Detailed Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-4-chloroanisole (1 equivalent) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the solid. Stir for an additional 20-30 minutes at 0-5 °C.[12]

-

-

Iodide Displacement (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the mixture and extract with an organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer sequentially with water, aqueous sodium thiosulfate (to remove residual iodine), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine atom the primary site for reactions such as metal-halogen exchange and transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] These reactions proceed selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne derivative.

The ability to participate in these reactions makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5] For instance, it can be used to build scaffolds for potential anti-cancer and anti-inflammatory drugs.[5]

Caption: Key reactions of this compound.

Formation of Organometallic Reagents

The C-I bond can also be selectively converted into an organometallic species, such as an aryl Grignard or organolithium reagent, via metal-halogen exchange. This transformation opens up another avenue for C-C bond formation through reactions with various electrophiles.[1]

Spectroscopic Characterization

While raw spectral data is proprietary to various databases, the expected spectroscopic signatures for this compound can be predicted based on its structure. Spectroscopic data, including NMR, IR, and Mass Spec, are available from commercial suppliers and databases.[4][13]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. A singlet integrating to three protons would be observed in the upfield region (typically δ 3.5-4.0 ppm) for the methoxy (–OCH₃) group.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals: six for the aromatic carbons (with chemical shifts influenced by the attached substituents) and one for the methoxy carbon (typically δ 55-60 ppm).

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage (around 1250 cm⁻¹), and C-X (C-Cl, C-I) vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.

-

Hazard Codes: Xi (Irritant).[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), R41 (Risk of serious damage to eyes).[3]

-

Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[3]

The compound is light-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[1][2][3]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the predictable and selective reactivity of its functional groups. The ability to engage the iodo substituent in a wide array of cross-coupling reactions while preserving the chloro group for subsequent modifications makes it a powerful tool for the convergent synthesis of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978. PubChem. [Link]

-

4-Chloroanisole. Wychem. [Link]

-

Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Chloro-3-iodoanisole. Wychem. [Link]

-

The Strategic Importance of 4-Chloro-2-Iodoaniline in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE. ChemBK. [Link]

-

Preparation of 4-iodoanisole. PrepChem.com. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health (NIH). [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

4-chloro-2-iodoanisole (C7H6ClIO). PubChemLite. [Link]

- Synthesis method of 4-iodoanisole.

-

4-Chloro-2-iodoanisole. ChemBK. [Link]

-

Chemical Properties of 1-Chloro-2,4-dimethoxybenzene (CAS 7051-13-0). Cheméo. [Link]

-

Why 4-Iodoanisole is a Critical Building Block for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Iodoanisole | C7H7IO | CID 69676. PubChem. [Link]

-

Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove - University of Mississippi. [Link]

Sources

- 1. 4-CHLORO-2-IODOANISOLE CAS#: 52807-27-9 [amp.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. 4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. 2401-25-4|this compound|BLD Pharm [bldpharm.com]

1-Chloro-2-iodo-4-methoxybenzene spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-iodo-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 4-chloro-2-iodoanisole), a substituted aromatic compound relevant in synthetic organic chemistry. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical and practical application of key spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete elucidation and verification of the molecular structure of this compound. By integrating established principles with data interpretation, this guide serves as an authoritative reference for the characterization of this compound and similarly substituted aromatic systems.

Molecular Structure and Spectroscopic Preview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. Understanding the influence of each substituent—the electron-donating methoxy group (-OCH₃) and the electronegative, bulky halogen atoms (chlorine and iodine)—is crucial for interpreting the resulting spectra. The iodine atom is ortho to the methoxy group, while the chlorine atom is meta, creating a well-defined system for spectroscopic analysis.

The molecular structure dictates the expected outcomes:

-

¹H NMR: Three distinct aromatic protons will be present, each with a unique chemical shift and coupling pattern influenced by its neighbors. A sharp singlet for the methoxy group protons is also expected.

-

¹³C NMR: Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts will be heavily influenced by the attached atoms (O, Cl, I).

-

IR Spectroscopy: Characteristic absorption bands will reveal the presence of C-O ether linkages, aromatic C-H bonds, C=C ring stretches, and C-halogen bonds.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight, and its isotopic pattern, particularly the M+2 peak from ³⁷Cl, will provide definitive evidence for the presence of a single chlorine atom.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Foundational Principles

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. Protons in different environments resonate at different frequencies (chemical shifts, δ), and interactions between non-equivalent protons on adjacent carbons (spin-spin coupling) cause signals to split into predictable patterns (multiplicities). The integrated area of a signal is proportional to the number of protons it represents.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, while the aliphatic region will contain one signal for the methoxy group. The interpretation relies on understanding the electronic effects of the substituents. The methoxy group is strongly electron-donating, shielding ortho and para protons (shifting them upfield), while the halogens are electron-withdrawing via induction, deshielding nearby protons (shifting them downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -OCH₃ | ~3.87 | Singlet (s) | N/A | 3H | Standard chemical shift for an aryl methyl ether. |

| H-3 | ~6.75 | Doublet (d) | J ≈ 8.8 | 1H | Ortho to the strongly donating -OCH₃ group, resulting in significant shielding. Coupled only to H-5 (meta coupling is negligible). |

| H-5 | ~7.25 | Doublet of doublets (dd) | J ≈ 8.8, 2.5 | 1H | Coupled to H-3 (ortho) and H-6 (meta). Deshielded by the adjacent chlorine atom. |

| H-6 | ~7.65 | Doublet (d) | J ≈ 2.5 | 1H | Ortho to the deshielding iodine atom. Coupled only to H-5 (meta). |

Note: Predicted values are based on additive models and data from analogous compounds such as 4-bromo-2-iodo-1-methoxybenzene and 2-iodo-1-methoxy-4-methylbenzene.[1]

Caption: ¹H NMR proton assignments for this compound.

Carbon (¹³C) NMR Spectroscopy

Foundational Principles

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. Electronegative atoms (O, Cl, I) cause a downfield shift (deshielding) of the carbon to which they are attached. Quaternary carbons (those without attached protons) often show weaker signals.

Experimental Protocol: Data Acquisition

The protocol is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses C-H coupling and results in a spectrum of sharp singlets, simplifying interpretation.

Data Interpretation and Analysis

Seven unique carbon signals are expected. The assignments are based on established substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -OCH₃ | ~56.5 | Typical for a methoxy group attached to an aromatic ring. |

| C-2 | ~86.0 | The C-I bond causes a significant upfield shift (heavy atom effect) despite iodine's electronegativity. This is a highly characteristic signal. |

| C-3 | ~112.0 | Shielded due to its ortho position relative to the electron-donating -OCH₃ group. |

| C-4 | ~128.0 | Attached to chlorine, leading to a downfield shift. |

| C-5 | ~131.0 | Deshielded carbon, ortho to the C-Cl bond. |

| C-6 | ~140.0 | Deshielded carbon, ortho to the C-I bond. |

| C-1 | ~157.5 | Attached to the highly electronegative oxygen atom, resulting in the most downfield shift among the ring carbons. |

Note: Predicted values are based on data from similar structures like 4-bromo-2-iodo-1-methoxybenzene.[1]

Infrared (IR) Spectroscopy

Foundational Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence. The "surface selection rule" is a key principle in techniques like reflection-absorption infrared spectroscopy (RAIRS) for determining molecular orientation on surfaces.[2]

Experimental Protocol: Data Acquisition

-

Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer. Record a background spectrum first, then the sample spectrum. The instrument reports the final spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | -OCH₃ group |

| 1600-1450 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Aryl-alkyl ether (asymmetric) |

| ~1040 | C-O Stretch | Aryl-alkyl ether (symmetric) |

| 850-750 | C-H Bend | Out-of-plane bending for substituted benzene |

| 800-600 | C-Cl Stretch | Aryl chloride |

| 600-500 | C-I Stretch | Aryl iodide |

Mass Spectrometry (MS)

Foundational Principles

In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a spectrum of relative abundances. The parent peak, or molecular ion (M⁺), corresponds to the molecular weight of the compound.

Experimental Protocol: Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its primary fragments.

Data Interpretation and Analysis

The molecular weight of this compound (C₇H₆ClIO) is 268.48 g/mol .[3]

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z = 268, corresponding to the ion with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O).

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will show a peak at M⁺ (m/z 268) and an "M+2" peak at m/z 270 with an intensity ratio of approximately 3:1. This pattern is definitive proof of the presence of one chlorine atom.

-

Fragmentation: Fragmentation provides structural clues. A common and significant fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃) from the molecular ion.

Expected Fragmentation:

-

[M - CH₃]⁺: Loss of a methyl group from the methoxy ether results in a strong peak at m/z = 253.

-

[M - OCH₃]⁺: Loss of the entire methoxy group would lead to a peak at m/z = 237.

-

Loss of Halogens: Fragments corresponding to the loss of I or Cl may also be observed.

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition, particularly through the characteristic isotopic signature of chlorine. The collective data from these methods provides a self-validating system, ensuring the identity and purity of the compound for any research or development application.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

-

Schunke, C., Miller, D. P., Zurek, E., & Morgenstern, K. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. PubChem. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-iodoanisole. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Chloro-2-iodo-4-methoxybenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For drug development professionals and researchers, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its activity, metabolism, and potential interactions. This guide provides an in-depth analysis of the NMR spectrum of 1-chloro-2-iodo-4-methoxybenzene, a polysubstituted aromatic compound. By dissecting its ¹H and ¹³C NMR spectra, we will demonstrate how the electronic environment of each nucleus, dictated by the interplay of chloro, iodo, and methoxy substituents, shapes the resulting spectral data. This document moves from theoretical prediction, grounded in established principles of substituent effects, to a practical, field-proven experimental protocol, offering a comprehensive workflow for researchers.

Theoretical NMR Prediction: Unraveling Substituent Effects

The chemical shifts and coupling patterns in the NMR spectrum of this compound are governed by the electronic influence of its three substituents on the benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, which increases electron density (shields) at the ortho and para positions. Conversely, the chlorine (-Cl) and iodine (-I) atoms are halogens that exhibit a dual nature: they are electron-withdrawing through induction but weakly electron-donating through resonance. For NMR prediction, their inductive deshielding effect is typically more pronounced.

The combined influence of these groups creates a unique electronic landscape for each proton and carbon atom on the aromatic ring. Predictions can be made using the principle of substituent additivity, starting from the base chemical shift of benzene (¹H: ~7.26 ppm; ¹³C: ~128.5 ppm in CDCl₃) and applying established substituent chemical shift (SCS) increments.[1][2][3]

¹H NMR Spectrum Prediction

The molecule has three distinct aromatic protons (H-3, H-5, H-6) and a methoxy group.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the range of 3.8-3.9 ppm.

-

Aromatic Protons (6.5-8.0 ppm region): The aromatic region will display a complex pattern due to the distinct electronic environments of the three protons.[4][5]

-

H-3: This proton is ortho to the electron-donating methoxy group and ortho to the deshielding iodine atom. These opposing effects result in a predicted shift that is moderately downfield. It will appear as a doublet due to meta-coupling with H-5.

-

H-5: Positioned para to the strongly shielding methoxy group and ortho to the deshielding chloro group. The powerful shielding from the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet of doublets, split by H-6 (ortho-coupling) and H-3 (meta-coupling).

-

H-6: This proton is meta to the methoxy group and ortho to the chloro group. It is expected to be the most deshielded aromatic proton due to its proximity to the electronegative chlorine and lack of strong shielding effects. It will appear as a doublet from ortho-coupling with H-5.

-

Spin-spin coupling constants in aromatic systems are highly dependent on the number of bonds separating the coupled nuclei.[6][7]

-

Ortho-coupling (³JHH): Typically 7–10 Hz.

-

Meta-coupling (⁴JHH): Typically 2–3 Hz.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons (typically 120-150 ppm) are highly sensitive to substituent effects.[5][8][9]

-

C-1 (ipso-Cl): The carbon directly attached to chlorine will be significantly deshielded.

-

C-2 (ipso-I): The carbon bearing the iodine atom will experience a strong shielding effect, a phenomenon known as the "heavy atom effect," shifting it significantly upfield.

-

C-3: This carbon is ortho to both the methoxy and iodo groups. It will be influenced by the shielding from the methoxy group and the deshielding from the iodine.

-

C-4 (ipso-OCH₃): The carbon attached to the methoxy group will be strongly deshielded due to the electronegativity of the oxygen atom.

-

C-5: Positioned ortho to the chloro group and meta to both the iodo and methoxy groups, its shift will be moderately deshielded.

-

C-6: This carbon is ortho to the chloro group and meta to the iodo and methoxy groups, similar to C-5, but its precise environment differs slightly, leading to a distinct chemical shift.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.

Experimental Protocol: A Self-Validating Workflow

The quality of the NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[10]

Part A: NMR Sample Preparation

This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[11][12]

-

Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Causality: This concentration range provides an excellent signal-to-noise ratio for ¹H NMR within a few minutes while avoiding line broadening that can occur in overly concentrated samples. Higher concentrations are necessary for the less sensitive ¹³C nucleus.[11]

-

-

Select a Deuterated Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

-

Ensure Complete Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures.

-

Filter the Solution: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

Part B: NMR Data Acquisition

The following parameters are a robust starting point for acquiring high-quality spectra on a standard 400 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Shimming corrects for minor spatial variations in the magnetic field, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm). This ensures all signals, including potential impurities, are captured.

-

Acquisition Time (AQ): ~2-4 seconds. A longer acquisition time provides better resolution.[15]

-

Number of Scans (NS): 8 to 16 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.

-

-

¹³C NMR Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This wide range covers all expected carbon chemical shifts.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Number of Scans (NS): 128 to 1024 scans. A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]

-

Relaxation Delay (D1): 2 seconds.

-

Data Analysis and Interpretation

The acquired data should be processed (Fourier transform, phase correction, and baseline correction) to yield the final spectrum. The predicted values provide a strong framework for assigning the observed signals.

Predicted NMR Data Summary

| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |

| δ (ppm) | Multiplicity | |

| H-3 | ~7.6 | d |

| H-5 | ~6.8 | dd |

| H-6 | ~7.2 | d |

| -OCH₃ | ~3.8 | s |

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | - |

| C-4 | - | - |

| C-5 | - | - |

| C-6 | - | - |

| -OCH₃ | - | - |

| Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. |

Structural Assignment Workflow

The following diagram illustrates the logical connections between the molecular structure and the expected NMR signals, which is the core of the spectral analysis process.

Caption: Correlation diagram for this compound NMR signals.

Conclusion

The comprehensive NMR analysis of this compound serves as an excellent case study in applying fundamental spectroscopic principles to determine molecular structure. By systematically predicting the ¹H and ¹³C spectra based on substituent effects and coupling patterns, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided protocols for sample preparation and data acquisition represent a robust methodology designed to yield high-quality, reproducible data. This integrated approach, combining theoretical prediction with rigorous experimental practice, is essential for accurate structural verification in chemical research and drug development.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. University of Alberta. [Link]

-

Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

-

Gasteiger, J., et al. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC - NIH. [Link]

-